Colextran

描述

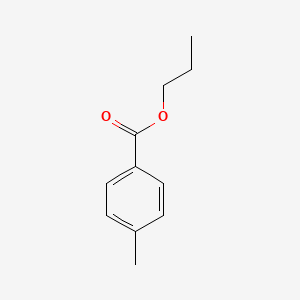

The exact mass of the compound Propyl 4-methylbenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

propyl 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8-13-11(12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNBWFXCDULFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864168 | |

| Record name | Propyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-69-8, 9015-73-0 | |

| Record name | NSC24768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextran, 2-(diethylamino)ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of Colextran in Lipid Metabolism: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Colextran is a bile acid sequestrant designed to modulate lipid metabolism, primarily for the reduction of low-density lipoprotein cholesterol (LDL-C). As a non-absorbable polymer, its entire mechanism of action is confined to the gastrointestinal tract, where it avidly binds bile acids, interrupting their enterohepatic circulation. This interruption triggers a series of compensatory physiological responses in the liver, leading to a net reduction in circulating LDL-C. This guide provides a detailed examination of the molecular pathways influenced by this compound, summarizes key quantitative data from clinical studies of its class, outlines relevant experimental protocols for its study, and visualizes the core signaling pathways and experimental workflows.

Note: "this compound" appears to be a less common term for a bile acid sequestrant. The following data and mechanisms are based on the well-studied class of bile acid sequestrants, including cholestyramine and colestipol, which share the same fundamental mechanism of action.

Core Mechanism of Action: Interruption of Enterohepatic Circulation

The primary and direct action of this compound is the sequestration of bile acids within the intestinal lumen.[1][2] this compound is a large, non-absorbable polymer that acts as an ion-exchange resin, trading anions like chloride for negatively charged bile acids.[1][2] This binding forms an insoluble complex that is subsequently excreted in the feces, thereby preventing the reabsorption of bile acids in the terminal ileum.[3][4]

Normally, approximately 95% of bile acids are reabsorbed and returned to the liver via the portal circulation in a process known as enterohepatic circulation.[5] By disrupting this cycle, this compound effectively depletes the body's pool of returning bile acids.[3][4]

Hepatic Response to Bile Acid Depletion

The reduction in returning bile acids to the liver initiates a cascade of events aimed at restoring bile acid homeostasis:

-

Upregulation of Bile Acid Synthesis: To compensate for the fecal loss, the liver increases the synthesis of new bile acids from cholesterol.[1][2][4] This process is primarily regulated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting step in the classical bile acid synthesis pathway.[6][7][8] The activity of CYP7A1 is significantly upregulated in response to the diminished return of bile acids to the liver.[6][8]

-

Depletion of Intrahepatic Cholesterol: The increased conversion of cholesterol into bile acids leads to a reduction in the intracellular cholesterol concentration within hepatocytes.[9][10]

Impact on LDL-C Metabolism

The depletion of the intrahepatic cholesterol pool is the pivotal event that leads to the primary therapeutic effect of this compound – the lowering of LDL-C levels:

-

Activation of SREBP-2: The decrease in intracellular cholesterol is sensed by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[11] SREBP-2 is a transcription factor that, under low cholesterol conditions, is cleaved and activated.[12][13] The active form of SREBP-2 translocates to the nucleus and upregulates the transcription of genes involved in cholesterol synthesis and uptake.[12][14]

-

Increased LDL Receptor Expression: A key target gene of SREBP-2 is the low-density lipoprotein receptor (LDLR) .[12] Consequently, the number of LDL receptors on the surface of hepatocytes is increased.[10][15]

-

Enhanced LDL-C Clearance: The upregulated LDL receptors actively clear LDL particles from the bloodstream, leading to a significant reduction in circulating LDL-C levels.[10][15]

Data Presentation: Effects on Lipid Parameters

The following tables summarize the quantitative effects of bile acid sequestrants on key lipid parameters, based on data from clinical trials.

Table 1: Effect of Bile Acid Sequestrants on LDL Cholesterol (LDL-C)

| Drug | Dosage | Study Population | Duration | Mean LDL-C Reduction | Reference(s) |

| Cholestyramine | 24 g/day | Hypercholesterolemic Men | 7.4 years | 20.3% (vs. 7.7% with placebo) | [4] |

| Cholestyramine | 12 g/day | Patients with Severe Hypercholesterolemia | 4 weeks | 33% | [16] |

| Colestipol | 15-30 g/day | Patients with Primary Hypercholesterolemia | 6 months | Significant reduction (from 333 to 266 mg/dL) | [17] |

| Colestipol | 10 g/day | Patients with Moderate Hypercholesterolemia | 12 weeks | 17-19% | [15] |

| Colesevelam | 3.75 g/day | Patients with Type 2 Diabetes | 26 weeks | 16.7% | [18] |

Table 2: Effect of Bile Acid Sequestrants on HDL Cholesterol (HDL-C) and Triglycerides (TG)

| Drug | Dosage | HDL-C Change | Triglyceride (TG) Change | Reference(s) |

| Cholestyramine | 24 g/day | Minimal increase | 10.7% to 17.1% increase | [6] |

| Cholestyramine | 12 g/day | No significant change | No significant change | [16] |

| Colestipol | 15-30 g/day | No significant change | No significant change (clofibrate lowered TG) | [17] |

| Colestipol | 10 g/day | 4-7% increase | Tendency to increase, not significant | [15] |

| Colesevelam | 3.75 g/day | Insignificant increase (+0.1%) | Significant increase (+17.7%) | [18] |

Key Signaling Pathways

Bile Acid Synthesis Pathway

The synthesis of bile acids from cholesterol in the liver is a multi-step process involving several enzymes. The classical (or neutral) pathway is the most significant.

Caption: The classical pathway of bile acid synthesis from cholesterol.

SREBP-2 Activation Pathway

The SREBP-2 pathway is a central regulator of cholesterol homeostasis and is activated by low intracellular cholesterol levels.

Caption: Activation of the SREBP-2 pathway leading to increased LDL receptor expression.

Farnesoid X Receptor (FXR) Signaling

Bile acids are natural ligands for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.[19][20] Sequestration of bile acids by this compound reduces FXR activation in the intestine and liver.

Caption: this compound's impact on FXR signaling and bile acid synthesis regulation.

Experimental Protocols

Measurement of Serum Lipid Levels

Objective: To quantify the concentrations of total cholesterol, LDL-C, HDL-C, and triglycerides in serum samples.

Methodology:

-

Sample Collection: Collect fasting (10-12 hours) blood samples in serum separator tubes.

-

Serum Separation: Centrifuge the blood samples at 1,000-2,000 x g for 10 minutes at room temperature. Aspirate the serum.

-

Analysis:

-

Total Cholesterol, HDL-C, and Triglycerides: These are typically measured using automated enzymatic colorimetric assays.[8][10]

-

LDL-C Calculation (Friedewald Formula): For triglyceride levels below 400 mg/dL, LDL-C can be calculated using the Friedewald equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5)[10][21]

-

Direct LDL-C Measurement: For higher triglyceride levels, direct measurement methods such as ultracentrifugation or homogeneous assays are recommended.[21]

-

-

Quality Control: Run standard and control samples with each batch of patient samples to ensure accuracy and precision.

Quantification of Fecal Bile Acid Excretion

Objective: To measure the amount of bile acids excreted in feces, providing a direct measure of the efficacy of this compound.

Methodology:

-

Sample Collection: Collect all feces over a 48-hour period.

-

Homogenization: Homogenize the fecal sample. A portion can be freeze-dried to determine the dry weight.

-

Extraction:

-

Analysis:

-

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): This is the gold standard for accurate quantification of individual bile acids.[23][24] A C18 reverse-phase column is commonly used with a gradient mobile phase.[22]

-

Enzymatic Assays: For total bile acid measurement, enzymatic cycling assays can be used.[24]

-

-

Data Normalization: Express bile acid concentrations per gram of wet or dry weight of feces.[25]

Determination of Cholesterol 7α-hydroxylase (CYP7A1) Activity

Objective: To measure the activity of the rate-limiting enzyme in bile acid synthesis.

Methodology:

-

Sample Preparation: Isolate liver microsomes from tissue samples.

-

Enzyme Reaction:

-

Incubate the liver microsomes, which contain both the CYP7A1 enzyme and its substrate (endogenous cholesterol).

-

The reaction is typically carried out in a buffered solution at 37°C.

-

-

Quantification of Product (7α-hydroxycholesterol):

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method to directly measure the mass of 7α-hydroxycholesterol formed.[3]

-

HPLC-based method: Convert the product, 7α-hydroxycholesterol, to 7α-hydroxy-4-cholesten-3-one using cholesterol oxidase. This derivative has a strong UV absorbance at 240 nm and can be quantified by HPLC.[1]

-

-

Alternative Method (Serum Marker): The level of 7α-hydroxy-4-cholesten-3-one (C4) in peripheral blood has been shown to strongly correlate with hepatic CYP7A1 activity and can be used as a surrogate marker.[26]

Measurement of LDL Receptor Expression

Objective: To quantify the number of LDL receptors on the surface of hepatocytes.

Methodology:

-

Cell/Tissue Preparation: Isolate hepatocytes or prepare liver tissue homogenates.

-

Western Blotting:

-

Extract total protein from the samples.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for the LDL receptor.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Quantify band intensity relative to a loading control (e.g., actin).

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from cells or tissues.

-

Reverse transcribe the RNA to cDNA.

-

Perform PCR with primers specific for the LDLR gene.

-

Quantify the amount of amplified product, which is proportional to the initial amount of mRNA. Normalize to a housekeeping gene.

-

Conclusion

This compound exerts its lipid-lowering effects through a well-defined, gastrointestinal-restricted mechanism of action. By sequestering bile acids and interrupting their enterohepatic circulation, it initiates a hepatic response characterized by the upregulation of bile acid synthesis from cholesterol. This depletion of intracellular cholesterol activates the SREBP-2 pathway, leading to increased expression of LDL receptors on hepatocytes and enhanced clearance of LDL-C from the circulation. While effective at lowering LDL-C, the potential for a modest increase in triglycerides should be considered in patient management. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other bile acid sequestrants in both preclinical and clinical research settings.

References

- 1. An improved method for assay of cholesterol 7 alpha-hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bile Acid Sequestrants: Uses, Benefits, Side Effects [verywellhealth.com]

- 3. Measurement of cholesterol 7 alpha-hydroxylase activity with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile Acid Sequestrants for Lipid and Glucose Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drugs.com [drugs.com]

- 7. Bile Acid Metabolism: Synthesis, Transport, and Microbiota Interactions - Creative Proteomics [creative-proteomics.com]

- 8. myadlm.org [myadlm.org]

- 9. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 12. Colestipol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Colestipol at varying dosage intervals in the treatment of moderate hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. Comparison of the effects of colestipol hydrochloride and clofibrate on plasma lipids and lipoproteins in the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Colesevelam - a bile acid sequestrant for treating hypercholesterolemia and improving hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Report on the Lipid Research Clinic trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cholesterol Levels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Towards routine high-throughput analysis of fecal bile ac... [degruyterbrill.com]

- 25. mdpi.com [mdpi.com]

- 26. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethylaminoethyl-Dextran (DEAE-Dextran)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethylaminoethyl-dextran (DEAE-dextran), a polycationic derivative of dextran. Historically known as aether dextrani et diaethylaminoaethanoli, this compound has significant applications in biomedical research and pharmaceutical development. This document details its chemical structure, synthesis, and physicochemical properties. Furthermore, it presents experimental protocols for its primary application in nucleic acid transfection and discusses its role as a vaccine adjuvant. Quantitative data are summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.

Chemical Structure and Properties

DEAE-dextran is a modified biopolymer derived from dextran, a complex branched polysaccharide consisting of α-1,6-linked D-glucose units with some α-1,3 leakages. The defining feature of DEAE-dextran is the covalent attachment of diethylaminoethyl (DEAE) groups to the glucose units of the dextran backbone.[1][2] This modification imparts a net positive charge to the otherwise neutral dextran molecule at physiological pH, a critical feature for its biological applications.[3][4]

The synthesis of DEAE-dextran involves the reaction of dextran with 2-chloroethyl-diethylamine hydrochloride (DEAE-chloride) in an alkaline solution.[4][5] This reaction results in the formation of ether linkages between the DEAE groups and the hydroxyl groups of the dextran polymer. The degree of substitution with DEAE groups can be controlled, leading to products with varying molecular weights and charge densities.[4] The structure contains both tertiary and quaternary amino groups, contributing to its cationic nature.[4][6]

Physicochemical Properties: DEAE-dextran is typically a white to off-white, odorless, and hygroscopic powder. It is freely soluble in water and electrolyte solutions, forming clear to slightly viscous solutions.[4] Conversely, it is insoluble in most organic solvents. The stability of the dry powder is excellent, with a shelf life of over three years when stored in a dry, dark, and airtight container at room temperature.[4]

Quantitative Data

The properties of DEAE-dextran can vary depending on the starting dextran material and the extent of DEAE substitution. The following table summarizes typical specifications for commercially available DEAE-dextran products.

| Property | Specification | Method |

| Average Molecular Weight (Mw) | 4,000 - 2,000,000 Da | Gel Permeation Chromatography (GPC) |

| Degree of Substitution (DS) | Typically one DEAE group per 3 glucose units | Titration, Elemental Analysis (Nitrogen content ~3.2%)[5] |

| Appearance | White to light tan powder | Visual |

| Solubility in Water | Freely soluble | Visual |

| Loss on Drying | < 10% | Gravimetric |

Experimental Protocols

Synthesis of DEAE-Dextran

While specific conditions are often proprietary, a general protocol for the synthesis of DEAE-dextran is as follows:

Materials:

-

Dextran (desired molecular weight)

-

2-chloroethyl-diethylamine hydrochloride (DEAE-chloride)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol

-

Dialysis tubing

Procedure:

-

Dissolution: Dissolve a known quantity of dextran in distilled water.

-

Alkalinization: Add a concentrated solution of sodium hydroxide to the dextran solution to create an alkaline environment. The amount of NaOH will depend on the desired degree of substitution.

-

Reaction: Slowly add DEAE-chloride to the alkaline dextran solution while stirring vigorously. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for several hours.

-

Neutralization: After the reaction is complete, cool the solution and neutralize it with an acid (e.g., hydrochloric acid).

-

Purification: The resulting DEAE-dextran is purified to remove unreacted reagents and byproducts. This is commonly achieved through precipitation with ethanol followed by extensive dialysis against distilled water.

-

Lyophilization: The purified DEAE-dextran solution is then lyophilized (freeze-dried) to obtain a dry powder.

Quality Control: The final product should be characterized to determine its molecular weight (GPC), degree of substitution (titration or elemental analysis), and purity.[4]

DEAE-Dextran Mediated Transfection of Mammalian Cells

This protocol is a widely used method for transient transfection of nucleic acids into cultured cells.

Materials:

-

Plasmid DNA or RNA

-

DEAE-dextran solution (e.g., 10 mg/mL in water, filter-sterilized)

-

Cultured mammalian cells (adherent or suspension)

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS) or other balanced salt solution

-

Optional: DMSO or glycerol for osmotic shock

Procedure:

-

Cell Preparation: Plate cells the day before transfection to achieve 50-70% confluency on the day of transfection.

-

Complex Formation:

-

For a single 10 cm dish, dilute 5-10 µg of plasmid DNA into 750 µL of serum-free medium or PBS.

-

In a separate tube, prepare a 1 mg/mL solution of DEAE-dextran in the same medium.

-

Add an equal volume of the DEAE-dextran solution to the diluted DNA and mix gently by pipetting.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of DNA/DEAE-dextran complexes.

-

-

Transfection:

-

Wash the cells twice with serum-free medium or PBS.

-

Add the 1.5 mL of the DNA/DEAE-dextran complex mixture to the center of the plate and distribute evenly.

-

Incubate the cells with the complexes for 30 minutes to 4 hours at 37 °C. The optimal time will vary depending on the cell type.

-

-

Optional Osmotic Shock: To enhance uptake, the transfection medium can be removed and replaced with a medium containing 10% DMSO or glycerol for a short period (e.g., 1-2 minutes). This step can be cytotoxic and should be optimized.

-

Post-Transfection:

-

Remove the transfection medium (and shock solution, if used).

-

Gently wash the cells twice with PBS.

-

Add complete growth medium (containing serum) to the cells.

-

-

Analysis: Incubate the cells for 24-72 hours before analyzing for gene expression (e.g., reporter gene assay, western blot, or PCR).

Signaling Pathways and Mechanisms of Action

Mechanism of Nucleic Acid Transfection

The primary mechanism of DEAE-dextran-mediated transfection relies on electrostatic interactions. The positively charged DEAE-dextran polymer binds to the negatively charged phosphate backbone of nucleic acids, forming a compact, positively charged complex. This complex can then interact with the negatively charged cell membrane, facilitating its uptake into the cell, likely through endocytosis.

Caption: Workflow of DEAE-dextran mediated nucleic acid transfection.

Role as a Vaccine Adjuvant

DEAE-dextran has been shown to enhance the immune response to co-administered antigens, acting as a vaccine adjuvant.[2] While the precise molecular pathways are not fully elucidated, its adjuvant effect is thought to be mediated by its polycationic nature. It may enhance antigen uptake by antigen-presenting cells (APCs) and promote a local inflammatory response, leading to a more robust and sustained immune reaction. Some studies suggest it primarily drives a Type 2 immune response, characterized by the production of certain antibody isotypes. The exact interaction with pattern recognition receptors like Toll-like receptors (TLRs) is not yet clearly defined.

Caption: Conceptual overview of the proposed adjuvant action of DEAE-dextran.

Conclusion

DEAE-dextran remains a valuable tool in molecular biology and immunology. Its simple yet effective mechanism of action for nucleic acid delivery continues to make it a relevant technique for transient transfection studies. Furthermore, its adjuvant properties present opportunities for its use in vaccine development. A thorough understanding of its chemical structure, properties, and biological interactions is crucial for its effective and reproducible application in research and development. This guide provides a foundational understanding for professionals working with this versatile polycationic polymer.

References

- 1. DEAE-dextran Preparation and Recipe | AAT Bioquest [aatbio.com]

- 2. Adjuvant effects of diethylaminoethyl-dextran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some investigations on the adjuvant mechanism of DEAE dextran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chondrex.com [chondrex.com]

- 5. dextran.com [dextran.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Colextran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colextran, a diethylaminoethyl ether derivative of dextran, is a cationic polymer with significant applications in the pharmaceutical industry, primarily as a bile acid sequestrant for the management of hypercholesterolemia. Its efficacy is intrinsically linked to its physicochemical properties, which are determined by the methods of its synthesis and characterization. This technical guide provides a comprehensive overview of the synthesis of this compound, detailed experimental protocols for its characterization, and an elucidation of its mechanism of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on providing actionable protocols and clear data presentation.

Introduction

This compound is a semi-synthetic polymer derived from dextran, a bacterial polysaccharide. The introduction of diethylaminoethyl (DEAE) groups onto the dextran backbone imparts a positive charge to the polymer at physiological pH, enabling it to bind negatively charged molecules such as bile acids. This interaction forms the basis of its primary therapeutic application. Understanding the synthesis and characterization of this compound is crucial for controlling its properties, such as the degree of substitution and molecular weight, which in turn dictate its bile acid binding capacity and overall performance.

This compound Synthesis

The synthesis of this compound, also known as DEAE-dextran, involves the etherification of dextran with 2-chloroethyl-diethylamine hydrochloride in an alkaline medium. The hydroxyl groups on the glucose units of the dextran chain react with the reagent to form diethylaminoethyl ether linkages.

Experimental Protocol: Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Dextran (select molecular weight appropriate for the intended application)

-

Sodium hydroxide (NaOH)

-

2-chloroethyl-diethylamine hydrochloride

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Deionized water

-

Ethanol

-

Acetone

-

Magnetic stirrer and hotplate

-

Reaction vessel

-

pH meter

Procedure:

-

Dextran Solution Preparation: Dissolve a specific amount of dextran in deionized water in a reaction vessel with continuous stirring to create a homogenous solution. The concentration will depend on the viscosity and molecular weight of the dextran.

-

Alkalinization: Slowly add a concentrated solution of sodium hydroxide to the dextran solution while monitoring the pH. Continue addition until a strongly alkaline pH (e.g., pH 12-13) is achieved and maintained.

-

Addition of Reagent: Gradually add 2-chloroethyl-diethylamine hydrochloride to the alkaline dextran solution. The molar ratio of the reagent to the glucose repeating units of dextran will determine the theoretical degree of substitution.

-

Reaction: Maintain the reaction mixture at a specific temperature (e.g., 50-70 °C) with continuous stirring for a defined period (e.g., 4-8 hours). The reaction time and temperature are critical parameters that influence the degree of substitution.

-

Neutralization: After the reaction period, cool the solution to room temperature and neutralize it by the slow addition of a suitable acid (e.g., hydrochloric acid) until the pH reaches 7.0.

-

Purification by Dialysis: Transfer the neutralized solution to a dialysis tube and dialyze against deionized water for an extended period (e.g., 48-72 hours) with frequent changes of water. This step is crucial to remove unreacted reagents, salts, and other low molecular weight impurities.

-

Precipitation and Washing: Precipitate the purified this compound from the dialysis bag by adding the solution to a stirred excess of a non-solvent, such as ethanol or acetone.

-

Drying: Collect the precipitated this compound by filtration or centrifugation and wash it sequentially with ethanol and acetone. Dry the final product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of this compound

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized this compound. Key parameters include the degree of substitution, molecular weight, and structural integrity.

Degree of Substitution (DS) Determination

The DS, which is the average number of DEAE groups per glucose unit, is a critical parameter that directly influences the charge density and binding capacity of this compound.

3.1.1. Experimental Protocol: DS Determination by Titration

Materials:

-

Dry this compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter or indicator (e.g., phenolphthalein)

-

Burette and titration flask

Procedure:

-

Accurately weigh a known amount of dry this compound and dissolve it in a known volume of deionized water.

-

Add a known excess volume of standardized HCl solution to the this compound solution to protonate all the amino groups.

-

Titrate the excess HCl with a standardized NaOH solution until the equivalence point is reached, as determined by a sharp change in pH or a color change of the indicator.

-

Calculate the amount of HCl that reacted with the amino groups in the this compound.

-

The degree of substitution can be calculated using the following formula:

DS = (Moles of HCl consumed × 162.14) / (Weight of this compound sample - Moles of HCl consumed × Molecular weight of DEAE group)

Where 162.14 g/mol is the molecular weight of the anhydroglucose unit.

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the successful incorporation of DEAE groups onto the dextran backbone.

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of dry this compound with KBr powder and pressing it into a transparent disk.

-

Analysis: Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Expected Spectral Features:

-

A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups of dextran.

-

C-H stretching vibrations around 2900 cm⁻¹.

-

The appearance of new peaks characteristic of the DEAE groups, such as C-N stretching vibrations, which can confirm the modification.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the ether linkage and allowing for a more precise determination of the degree of substitution.

Experimental Protocol:

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Analysis: Record the ¹H and ¹³C NMR spectra.

Expected Spectral Features:

-

In the ¹H NMR spectrum, new signals corresponding to the ethyl protons of the DEAE group will appear, typically in the 2.5-3.5 ppm range.

-

The anomeric proton of the glucose units in dextran will be visible around 4.9 ppm.

-

By integrating the signals of the DEAE protons and the anomeric proton of dextran, the degree of substitution can be calculated.

Molecular Weight Determination

The molecular weight and molecular weight distribution of this compound can be determined using size-exclusion chromatography (SEC) or gel permeation chromatography (GPC). These techniques separate molecules based on their hydrodynamic volume.

Functional Characterization: Bile Acid Binding Capacity

The primary function of this compound as a therapeutic agent is its ability to bind bile acids in the gastrointestinal tract. An in vitro bile acid binding assay is a crucial experiment to evaluate its efficacy.

Experimental Protocol: In Vitro Bile Acid Binding Assay

Materials:

-

This compound sample

-

Bile acids (e.g., cholic acid, deoxycholic acid, glycocholic acid)

-

Phosphate buffered saline (PBS) at physiological pH (e.g., pH 7.4)

-

Incubator shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system for bile acid quantification

Procedure:

-

Prepare Bile Acid Solutions: Prepare stock solutions of individual or a mixture of bile acids in PBS at a known concentration.

-

Incubation: Add a known weight of this compound to a specific volume of the bile acid solution.

-

Equilibration: Incubate the mixture at 37 °C with constant shaking for a set period (e.g., 2-4 hours) to allow binding to reach equilibrium.

-

Separation: Centrifuge the mixture at high speed to pellet the this compound-bile acid complex.

-

Quantification of Unbound Bile Acids: Carefully collect the supernatant, which contains the unbound bile acids.

-

HPLC Analysis: Analyze the concentration of bile acids in the supernatant using a validated HPLC method.

-

Calculation of Binding Capacity: The amount of bile acid bound to this compound is calculated by subtracting the concentration of unbound bile acids from the initial concentration. The binding capacity is typically expressed as mg or µmol of bile acid bound per gram of this compound.

Table 1: Representative Quantitative Data for this compound Characterization

| Parameter | Method | Typical Value |

| Degree of Substitution (DS) | Titration | 0.3 - 0.8 |

| Molecular Weight (Mw) | SEC/GPC | 40,000 - 500,000 Da |

| Bile Acid Binding Capacity | In Vitro Assay | Varies with DS and bile acid type |

Mechanism of Action: Bile Acid Sequestration

This compound is not absorbed from the gastrointestinal tract. Its therapeutic effect is localized to the intestinal lumen.

-

Binding of Bile Acids: In the intestine, the positively charged DEAE groups of this compound electrostatically interact with the negatively charged bile acids, forming an insoluble complex.

-

Interruption of Enterohepatic Circulation: This complex prevents the reabsorption of bile acids from the intestine back into the bloodstream (the enterohepatic circulation).

-

Increased Bile Acid Synthesis: The liver compensates for the loss of bile acids by increasing the conversion of cholesterol into new bile acids.

-

Upregulation of LDL Receptors: The depletion of hepatic cholesterol upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of liver cells.

-

Lowering of LDL Cholesterol: Increased LDL receptor activity leads to enhanced clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL levels.

The Pharmacological Profile of Colextran: A Technical Overview of a Dextran-Based Bile Acid Sequestrant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colextran is a bile acid sequestrant, chemically classified as an ether of dextran and diethylethanolamine[1][2]. As a member of the bile acid sequestrant class of drugs, its primary mechanism of action involves the binding of bile acids in the gastrointestinal tract, leading to their excretion and a subsequent reduction in plasma cholesterol levels[3][4]. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, available in vitro data, and the broader context of its therapeutic class. Due to a notable scarcity of publicly available, in-depth studies specifically on this compound, this guide incorporates comparative data from other well-characterized bile acid sequestrants, such as cholestyramine and colestipol, to provide a more complete picture of its expected pharmacological properties.

Introduction

Bile acid sequestrants are a class of polymeric, non-absorbable drugs that have been utilized for the management of hypercholesterolemia[5][6]. By interrupting the enterohepatic circulation of bile acids, these agents upregulate the synthesis of bile acids from cholesterol in the liver, thereby lowering low-density lipoprotein cholesterol (LDL-C) levels in the blood[3][7][8]. This compound, also known by the brand name Secholex, is a bile acid sequestrant distinguished by its dextran-based structure[1]. This guide will delve into the known pharmacological characteristics of this compound, with a focus on its bile acid-binding properties and the anticipated downstream effects on lipid metabolism.

Mechanism of Action

The fundamental mechanism of action of this compound, like other bile acid sequestrants, is centered on its ability to act as an anion-exchange resin within the intestinal lumen[3][4].

The key steps in its mechanism are as follows:

-

Bile Acid Binding: In the small intestine, the positively charged amine groups of this compound bind to the negatively charged bile acids, forming an insoluble complex[3][9].

-

Inhibition of Reabsorption: This complex is not absorbed and is subsequently excreted in the feces[3][4].

-

Depletion of the Bile Acid Pool: The fecal excretion of bile acids disrupts their normal reabsorption and return to the liver via the enterohepatic circulation[3][9].

-

Upregulation of Bile Acid Synthesis: To compensate for the loss of bile acids, the liver increases the activity of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis from cholesterol[8].

-

Increased LDL-C Clearance: The increased demand for cholesterol in the liver leads to an upregulation of LDL receptors on hepatocytes, resulting in enhanced clearance of LDL-C from the bloodstream[8].

This cascade of events ultimately leads to a reduction in plasma LDL-C concentrations.

Pharmacological Data

In Vitro Bile Acid Binding

Limited in vitro studies have directly compared the bile acid binding capacity of this compound (Secholex) with other bile acid sequestrants. One such study provides some insight into its relative efficacy.

Table 1: Comparative In Vitro Bile Acid Binding of Various Sequestrants

| Bile Acid Sequestrant | Initial Total Bile Acid Concentration (mM) | Concentration of Unbound Bile Acid after 2 hours (mM) |

| Secholex (this compound) | ~7 | ~5 |

| Colestipol | ~7 | ~5 |

| Cuemid (Cholestyramine) | ~7 | ~5 |

| Questran (Cholestyramine) | ~7 | <3 |

Data adapted from an in vitro study incubating equal amounts of anion exchanger with human duodenal fluid at 37°C[1].

These results suggest that under the tested conditions, this compound (Secholex) has a bile acid binding capacity comparable to colestipol and one formulation of cholestyramine (Cuemid), but may be less potent than another cholestyramine formulation (Questran)[1].

Experimental Protocols

Due to the limited availability of specific studies on this compound, the following experimental protocols are based on established methodologies for evaluating bile acid sequestrants and the available information from the comparative in vitro study.

In Vitro Bile Acid Binding Assay (Adapted from Comparative Study)

-

Objective: To determine the bile acid binding capacity of this compound in comparison to other sequestrants.

-

Materials:

-

This compound (Secholex)

-

Other bile acid sequestrants for comparison (e.g., Colestipol, Cholestyramine)

-

Human duodenal fluid (or a simulated intestinal fluid containing a physiological concentration of mixed bile acids, e.g., ~7 mM)

-

Incubator set at 37°C

-

Centrifuge

-

Method for quantifying bile acid concentration (e.g., enzymatic assay, HPLC)

-

-

Procedure:

-

Prepare suspensions of equal amounts of the anion-exchanging components of this compound and other sequestrants in a buffered solution.

-

Add the prepared human duodenal fluid to each sequestrant suspension.

-

Incubate the mixtures at 37°C with constant agitation for a defined period (e.g., 2 hours and 24 hours).

-

Following incubation, centrifuge the samples to pellet the sequestrant-bile acid complex.

-

Collect the supernatant and measure the concentration of unbound bile acids.

-

Calculate the amount of bile acid bound per gram of sequestrant.

-

Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows relevant to the pharmacological assessment of this compound.

Caption: Mechanism of action of this compound as a bile acid sequestrant.

Caption: Experimental workflow for in vitro bile acid binding assay.

Anticipated Clinical Effects and Therapeutic Potential

Based on the established profile of bile acid sequestrants, the anticipated clinical effects of this compound would primarily be the reduction of elevated LDL-C in patients with primary hypercholesterolemia[5][6]. The magnitude of LDL-C reduction is generally dose-dependent for this class of drugs[10].

It is important to note that bile acid sequestrants can have effects on other lipid parameters. They may cause a modest increase in triglyceride levels in some patients[4]. The effect on high-density lipoprotein cholesterol (HDL-C) can be variable, with some studies on other sequestrants showing a slight increase[7].

Conclusion

This compound is a bile acid sequestrant with a mechanism of action consistent with its therapeutic class. The available in vitro data suggests it possesses bile acid binding capabilities, though potentially with varying potency compared to different formulations of cholestyramine. A significant lack of comprehensive preclinical and clinical data specific to this compound in the public domain limits a more detailed assessment of its pharmacological profile. Further research is warranted to fully characterize its binding kinetics, in vivo efficacy in animal models of hypercholesterolemia, and its safety and efficacy in human clinical trials. The information provided in this guide, drawing from both direct evidence and the well-established properties of the bile acid sequestrant class, offers a foundational understanding for researchers and drug development professionals interested in this compound.

References

- 1. Binding of bile acids to anion-exchanging drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro studies to investigate the reasons for the low potency of cholestyramine and colestipol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile acid sequestrant - Wikipedia [en.wikipedia.org]

- 5. Hypercholesteremia. Treatment with cholestyramine, a bile acid sequestering resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bile acid sequestrants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholestyramine Is a Bile Acid Resin [verywellhealth.com]

- 8. medicaid.nv.gov [medicaid.nv.gov]

- 9. Bile Acid Resins or Sequestrants - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The Bile Sequestrant Cholestyramine Increases Survival in a Rabbit Model of Brodifacoum Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Colextran for Various Bile Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Colextran, a first-generation bile acid sequestrant, for a range of bile acids. This compound, a diethylaminoethyl (DEAE) dextran derivative, plays a crucial role in the management of hypercholesterolemia by binding bile acids in the gastrointestinal tract and preventing their reabsorption. This guide delves into the available binding data, detailed experimental methodologies for assessing binding affinity, and visual representations of the underlying mechanisms and experimental workflows.

Introduction to this compound and Bile Acid Sequestration

Bile acid sequestrants are polymeric compounds that act as ion-exchange resins in the intestine.[1] They bind to negatively charged bile acids, forming insoluble complexes that are subsequently excreted in the feces.[1] This interruption of the enterohepatic circulation of bile acids prompts the liver to synthesize new bile acids from cholesterol, thereby reducing the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.[1] this compound, as a DEAE-dextran derivative, is a cationic polymer that effectively sequesters anionic bile acids.

In Vitro Binding Affinity of this compound and Related Dextran Derivatives

While specific quantitative binding affinity data for this compound is limited in publicly available literature, data from closely related DEAE-dextran derivatives and other bile acid sequestrants provide valuable insights into its expected binding characteristics. The binding affinity and capacity are key parameters in determining the efficacy of a sequestrant. Affinity refers to the strength of the interaction between the sequestrant and the bile acid, while capacity refers to the total amount of bile acid that can be bound by a given amount of the sequestrant.

Studies on cationic dextran hydrogels have shown that their binding constants for some bile salts can be 20-30 times higher than those of cholestyramine, another first-generation sequestrant. Dextran-based adsorbents, in general, have demonstrated a strong affinity for bile acids. Furthermore, research on other aminated polymers suggests a preferential binding for dihydroxy bile acids (like deoxycholic and chenodeoxycholic acid) over trihydroxy bile acids (like cholic acid).

Below is a summary of representative binding capacity data for bile acid sequestrants, including values for polymers structurally related to this compound.

Table 1: In Vitro Bile Acid Binding Capacities of Various Sequestrants

| Bile Acid Sequestrant | Bile Acid | Binding Capacity (meq/g) | Notes |

| DEAE-Sephadex A-25 | Not specified | 3.0 - 4.0 | A cross-linked DEAE-dextran, structurally similar to this compound.[2] |

| Colestipol | Cholate | ~ 1.0 | A tetraethylenepentamine and epichlorohydrin copolymer.[2] |

| Quaternized DEAE-cellulose | Sodium Glycocholate | Higher than Cholestyramine | Molar basis comparison.[3] |

| Quaternized DEAE-cellulose | Sodium Cholate | Higher than Cholestyramine | Molar basis comparison.[3] |

Experimental Protocols for In Vitro Bile Acid Binding Assays

The following protocols are generalized methods for determining the in vitro binding affinity and capacity of bile acid sequestrants like this compound. These are based on established methodologies for similar compounds and FDA guidance for bioequivalence studies of bile acid sequestrants.[4]

Equilibrium Binding Assay

This assay determines the affinity (k₁) and capacity (k₂) constants of a sequestrant at equilibrium.

Materials:

-

This compound (or other DEAE-dextran derivative)

-

Bile acids (e.g., cholic acid, deoxycholic acid, chenodeoxycholic acid, lithocholic acid, and their glycine or taurine conjugates)

-

Simulated Intestinal Fluid (SIF, pH 6.8)

-

0.1 N Hydrochloric acid (for acid pre-treatment simulation)

-

Centrifuge

-

Incubator shaker (37°C)

-

Filtration apparatus (e.g., vacuum filtration with appropriate filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or refractive index) for bile acid quantification.

Procedure:

-

Preparation of Bile Acid Solutions: Prepare stock solutions of individual or mixed bile acids in SIF at various concentrations. A typical range for total bile salt concentrations would be from 0.1 mM to 30 mM to ensure the binding curve is well-defined and captures maximum binding.[4]

-

Incubation:

-

Accurately weigh a fixed amount of this compound (e.g., 10 mg) into a series of incubation flasks.

-

Add a defined volume of the bile acid solutions (covering the concentration range) to each flask.

-

Incubate the flasks at 37°C in a shaking water bath for a predetermined time sufficient to reach equilibrium (e.g., 24 hours, to be determined in preliminary kinetic studies).[4]

-

-

Separation of Unbound Bile Acid: After incubation, centrifuge the samples to pellet the this compound-bile acid complex. Filter the supernatant to remove any remaining particulate matter.

-

Quantification of Unbound Bile Acid: Analyze the concentration of unbound bile acid in the filtrate using a validated HPLC method.

-

Data Analysis:

-

Calculate the amount of bile acid bound to this compound by subtracting the unbound concentration from the initial concentration.

-

Express the binding capacity as micromoles of bile acid bound per milligram of resin (x/m).

-

Plot the data using a Langmuir model, which is commonly used for this type of binding. A plot of Ceq/(x/m) versus Ceq (where Ceq is the equilibrium concentration of the unbound bile acid) should yield a straight line.[4]

-

The affinity constant (k₁) and the capacity constant (k₂) can be determined from the slope and intercept of this linear plot.[4]

-

Kinetic Binding Assay

This assay is performed to determine the rate of binding and the time required to reach equilibrium.

Procedure:

-

Preparation: Prepare bile acid solutions at two different concentrations (e.g., a low and a high concentration from the equilibrium study range).

-

Incubation:

-

Add a fixed amount of this compound to the bile acid solutions.

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and up to 24 hours), withdraw aliquots of the suspension.

-

-

Analysis: Immediately filter the aliquots and quantify the unbound bile acid concentration by HPLC.

-

Data Analysis: Plot the amount of bound bile acid against time to determine the rate of binding and the time to reach a plateau, which represents equilibrium.

Visualizing Methodologies and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro equilibrium binding assay.

Caption: Experimental workflow for in vitro equilibrium bile acid binding assay.

Bile Acid Sequestration Signaling Pathway

The sequestration of bile acids by this compound in the intestine initiates a cascade of physiological events in the liver, leading to reduced plasma cholesterol.

Caption: Mechanism of action of this compound in lowering plasma LDL cholesterol.

Conclusion

This technical guide has outlined the principles of in vitro bile acid binding by this compound, summarized the available data for related compounds, and provided detailed experimental protocols for the assessment of binding affinity and capacity. The provided workflows and diagrams serve to visually represent the key processes involved. While specific quantitative data for this compound remains elusive in readily accessible literature, the information presented on DEAE-dextran derivatives strongly suggests its efficacy as a bile acid sequestrant. The experimental designs detailed herein provide a robust framework for researchers to conduct their own in vitro evaluations of this compound and other novel bile acid sequestrants.

References

- 1. Binding of bile acids by pastry products containing bioactive substances during in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3769399A - Intestinal bile acid binding process and compositions - Google Patents [patents.google.com]

- 3. Increasing the in vitro bile acid binding capacity of diethylaminoethylcellulose by quaternization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

The Impact of Colextran and Other Bile Acid Sequestrants on Cholesterol Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bile acid sequestrants (BAS) are a class of non-systemic drugs used in the management of hypercholesterolemia. Colextran, a first-generation BAS alongside cholestyramine and colestipol, plays a crucial role in modulating cholesterol homeostasis.[1] These agents act locally within the gastrointestinal tract to bind bile acids, thereby interrupting their enterohepatic circulation. This guide provides an in-depth analysis of the mechanism of action of this class of drugs, their quantitative effects on lipid profiles, the intricate signaling pathways they modulate within the hepatocyte, and the experimental protocols used to elucidate these effects. Due to the limited specific data on this compound, this guide leverages the extensive research conducted on its class counterparts, cholestyramine and colestipol, to provide a comprehensive overview of the core mechanisms and therapeutic effects.

Mechanism of Action: Interrupting Enterohepatic Circulation

Bile acid sequestrants are large, positively charged polymers that are not absorbed from the gastrointestinal tract.[2] Their primary mechanism involves binding negatively charged bile acids in the small intestine. This forms an insoluble complex that is subsequently excreted in the feces, preventing the reabsorption of bile acids.[3][4]

Normally, about 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein—a process known as enterohepatic circulation.[1] By sequestering bile acids, BAS effectively deplete the hepatic bile acid pool. This loss of bile acids signals the liver to increase the synthesis of new bile acids from its primary precursor, cholesterol, to restore homeostasis.[3][5]

Caption: Mechanism of Bile Acid Sequestrant (BAS) Action in the Intestine.

Quantitative Effects on Lipid and Lipoprotein Profiles

The therapeutic effect of bile acid sequestrants on plasma cholesterol is a direct consequence of their primary mechanism. The increased hepatic demand for cholesterol leads to significant alterations in lipid and lipoprotein levels. The most prominent effect is a dose-dependent reduction in Low-Density Lipoprotein Cholesterol (LDL-C).

| Agent | Dosage | Duration | LDL-C Reduction | Total Cholesterol Reduction | HDL-C Effect | Triglyceride Effect | Reference |

| Cholestyramine | 24 g/day | 7.4 years | 20.3% | 13.4% | Modest Increase | Potential Increase | [6] |

| Cholestyramine | 24 g/day | 7.4 years | 12.6% (vs. Placebo) | 8.5% (vs. Placebo) | Not specified | Not specified | [7] |

| Cholestyramine | 16 g/day | 4 weeks | 35% | Significant reduction | No change | 33% Increase | [8] |

| Cholestyramine | 12 g/day | 4 weeks | 33% | 28% | No change | No change | [9] |

| Colestipol | 15-30 g/day | Not specified | 16.1% - 27.3% | 11.9% - 17.8% | No significant change | Minor Increases | [10] |

| Colestipol | Not specified | Not specified | 29% (average) | Not specified | Not specified | Not specified | [2] |

| BAS (General) | Varies | Varies | 15% - 30% | Significant reduction | 4% - 10% Increase | ~25% Increase | [11] |

Hepatic Signaling Pathways and Homeostatic Response

The depletion of the hepatic bile acid pool by BAS triggers a coordinated transcriptional response in the liver aimed at restoring cholesterol homeostasis. This response involves the upregulation of genes responsible for both cholesterol synthesis and uptake from the circulation.

Two key pathways are activated:

-

Upregulation of Bile Acid Synthesis: The reduced return of bile acids to the liver relieves the negative feedback inhibition on Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the conversion of cholesterol to bile acids. Treatment with cholestyramine has been shown to stimulate CYP7A1 activity more than six-fold.[12]

-

Upregulation of Cholesterol Synthesis and Uptake: The increased consumption of intracellular cholesterol for bile acid synthesis leads to a state of relative cholesterol depletion in the hepatocyte. This activates the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.

-

Low intracellular cholesterol promotes the translocation of SREBP-2 from the endoplasmic reticulum to the Golgi, where it is cleaved into its active form.

-

Active SREBP-2 moves to the nucleus and acts as a transcription factor, increasing the expression of:

-

HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in de novo cholesterol synthesis. Cholestyramine treatment can increase HMGCR activity by approximately five-fold.[12]

-

LDL Receptor (LDLR): The receptor responsible for clearing LDL-C from the bloodstream. Cholestyramine has been shown to nearly triple LDL receptor expression in human liver.[12]

-

-

This dual response of increasing both cholesterol synthesis and uptake from plasma is the cornerstone of the LDL-lowering effect of bile acid sequestrants. The upregulation of hepatic LDL receptors enhances the clearance of LDL from the circulation, leading to lower plasma LDL-C levels.[9]

Caption: Hepatic response to bile acid sequestrant-induced bile acid depletion.

Key Experimental Protocols

The quantitative data and mechanistic understanding of bile acid sequestrants are derived from a range of established experimental protocols.

4.1 Lipid and Lipoprotein Quantification

-

LDL-C and HDL-C Measurement: In large-scale clinical trials like the LRC-CPPT, lipoprotein fractions are typically separated by preparative ultracentrifugation. This method separates lipoproteins based on their density. Following separation, the cholesterol content in the isolated LDL and HDL fractions is quantified using enzymatic assays, such as the cholesterol oxidase-peroxidase (CHOD-PAP) method.[11][13][14] For routine clinical use, LDL-C is often estimated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), which is valid for triglyceride levels below 400 mg/dL.[15][16]

-

Triglyceride Measurement: Serum triglyceride levels are measured using enzymatic colorimetric methods after an overnight fast.[17]

4.2 Hepatic Enzyme Activity Assays

-

Cholesterol 7α-hydroxylase (CYP7A1) Activity: This is typically measured in liver microsomal fractions prepared from liver biopsy specimens. The assay involves incubating the microsomes with endogenous or radiolabeled cholesterol and quantifying the formation of 7α-hydroxycholesterol. The product can be identified and quantified using methods like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[6][7][18] A less invasive method involves measuring the plasma concentration of a stable downstream metabolite, 7α-hydroxy-4-cholesten-3-one (C4), which correlates strongly with hepatic CYP7A1 activity.[1][19]

-

HMG-CoA Reductase Activity: The activity of this microsomal enzyme is determined by measuring the conversion of radiolabeled HMG-CoA to mevalonate. The assay is performed on microsomal fractions from liver biopsies. The product, mevalonolactone (the cyclized form of mevalonic acid), is separated by thin-layer chromatography and quantified by scintillation counting.[3][20] More modern methods may use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity.[12]

4.3 LDL Receptor Expression Quantification

-

Ligand Blotting and Immunoblotting: LDL receptor protein expression in liver tissue can be quantified from homogenates of liver biopsies. Ligand blotting uses labeled LDL (e.g., ¹²⁵I-labeled LDL) to bind to the receptor protein after separation by gel electrophoresis. Immunoblotting (Western blotting) uses specific monoclonal antibodies against the LDL receptor to detect and quantify the protein.[21]

-

Radioimmunoassay (RIA): A highly sensitive method that uses antibodies to quantify the amount of LDL receptor protein in liver membrane preparations.[21]

-

Flow Cytometry: In cell-based assays, flow cytometry can be used to quantify the amount of LDL receptor on the cell surface using fluorescently labeled anti-LDLR antibodies.[22]

Caption: Typical experimental workflow for evaluating BAS effects.

Conclusion and Future Directions

This compound, as part of the first generation of bile acid sequestrants, effectively lowers LDL-cholesterol by disrupting the enterohepatic circulation of bile acids. This action triggers a robust compensatory response in the liver, leading to the upregulation of CYP7A1, HMG-CoA reductase, and, most critically for LDL-lowering, the LDL receptor. While effective, the clinical use of first-generation agents like this compound can be limited by gastrointestinal side effects and the potential to increase triglyceride levels.

For drug development professionals, the non-systemic nature of BAS remains an attractive feature. Future research may focus on developing next-generation sequestrants with improved tolerability and higher binding affinity. Furthermore, exploring the synergistic effects of BAS in combination with other lipid-lowering therapies, such as statins or PCSK9 inhibitors, continues to be a key area of investigation for optimizing the management of dyslipidemia. The foundational understanding of the cholesterol homeostatic pathways detailed in this guide is critical for these ongoing and future endeavors.

References

- 1. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. Low density lipoprotein receptor-binding activity in human tissues: quantitative importance of hepatic receptors and evidence for regulation of their expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. An improved method for assay of cholesterol 7 alpha-hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A high-performance liquid chromatographic method for the assay of cholesterol 7 alpha-hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification of low density lipoprotein receptor from liver and its quantification by anti-receptor monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of low-density lipoprotein receptors: implications for pathogenesis and therapy of hypercholesterolemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. google.com [google.com]

- 12. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Seven Direct Methods for Measuring HDL and LDL Cholesterol Compared with Ultracentrifugation Reference Measurement Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring LDL-cholesterol: What is the best way to do it? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of cholesterol 7 alpha-hydroxylase activity with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Monitoring hepatic cholesterol 7α-hydroxylase activity by assay of the stable bile acid intermediate 7α-hydroxy-4-cholesten-3-one in peripheral blood Published, JLR Papers in Press, January 16, 2003. DOI 10.1194/jlr.D200043-JLR200 | Semantic Scholar [semanticscholar.org]

- 20. Determination of hepatic 3-hydroxy-3-methylglutaryl CoA reductase activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Detection and quantitation of low density lipoprotein (LDL) receptors in human liver by ligand blotting, immunoblotting, and radioimmunoassay. LDL receptor protein content is correlated with plasma LDL cholesterol concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Functional characterization of 16 variants found in the LDL receptor gene - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Discovery and Development of Bile Acid Sequestrants for Hypercholesterolemia, with Reference to Colextran

Audience: Researchers, scientists, and drug development professionals.

Introduction to Hypercholesterolemia and Bile Acid Sequestrants

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol in the blood, is a major risk factor for cardiovascular diseases, including heart attack and stroke.[1] Bile acid sequestrants were among the first classes of drugs developed to treat hypercholesterolemia.[2] These agents are non-absorbable polymers that work in the gastrointestinal tract to bind bile acids, preventing their reabsorption and thereby promoting their excretion.[3][4] This interruption of the enterohepatic circulation of bile acids stimulates the liver to convert more cholesterol into bile acids to replenish the supply, which in turn lowers the level of LDL cholesterol in the bloodstream.[4][5]

Bile acid sequestrants available for clinical use include cholestyramine, colestipol, and colesevelam.[2] Colextran is also classified as a bile acid sequestrant.[6][7] While the fundamental mechanism of action is the same across the class, there are differences in their chemical structure, binding capacity, and side-effect profiles.[8]

Mechanism of Action: A Signaling Pathway Perspective

Bile acid sequestrants exert their lipid-lowering effects by modulating key pathways in cholesterol homeostasis within the liver. The primary mechanism involves the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.

Preclinical and Clinical Development Workflow

The development of a bile acid sequestrant, from initial concept to market approval, follows a structured pathway of preclinical and clinical evaluation.

Quantitative Data from Clinical Trials

While specific data for this compound is unavailable, the following tables summarize representative data for other bile acid sequestrants.

Table 1: Efficacy of Bile Acid Sequestrants in Lowering LDL Cholesterol

| Drug | Dosage | LDL-C Reduction (Monotherapy) | LDL-C Reduction (Combination with Statin) | Reference |

| Cholestyramine | 4-16 g/day | 15-30% | Additional 10-15% | [9] |

| Colestipol | 5-20 g/day | 15-30% | Additional 10-15% | [10] |

| Colesevelam | 3.75 g/day | 15-20% | Additional 10-16% | [8][11] |

Table 2: Common Adverse Events Associated with Bile Acid Sequestrants

| Adverse Event | Cholestyramine | Colestipol | Colesevelam |

| Constipation | Most common | Common | Less common |

| Bloating and Gas | Common | Common | Less common |

| Nausea | Common | Common | Less common |

| Drug Interactions | Significant | Significant | Less significant |

| Vitamin Malabsorption | Potential for fat-soluble vitamins | Potential for fat-soluble vitamins | Less potential |

Source: Adapted from various sources including.[12][13]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of bile acid sequestrants. Below are generalized methodologies for key experiments.

In Vitro Bile Acid Binding Assay

Objective: To determine the binding capacity of the sequestrant for different bile acids.

Methodology:

-

Prepare solutions of known concentrations of various bile acids (e.g., cholic acid, chenodeoxycholic acid).

-

Incubate a fixed amount of the bile acid sequestrant with the bile acid solutions at 37°C for a specified time (e.g., 2 hours) to simulate intestinal conditions.

-

Centrifuge the mixture to separate the sequestrant-bile acid complex from the unbound bile acid in the supernatant.

-

Quantify the concentration of unbound bile acid in the supernatant using high-performance liquid chromatography (HPLC).

-

Calculate the amount of bile acid bound to the sequestrant by subtracting the unbound amount from the initial amount.

Animal Models of Hypercholesterolemia

Objective: To evaluate the in vivo efficacy and safety of the bile acid sequestrant.

Methodology:

-

Induce hypercholesterolemia in an appropriate animal model (e.g., rats, hamsters, or rabbits) by feeding them a high-cholesterol diet.

-

Divide the animals into a control group (receiving vehicle) and a treatment group (receiving the bile acid sequestrant mixed with the diet).

-

Administer the respective diets for a predetermined period (e.g., 4-8 weeks).

-

Collect blood samples at regular intervals to measure serum lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).

-

At the end of the study, collect feces to analyze bile acid and neutral sterol excretion.

-

Perform histopathological examination of the liver and other relevant organs to assess for any toxicity. A study on germfree rats showed that cholestyramine treatment increased fecal bile acid excretion by 6-7 times and cholesterol excretion by about 6 times.[14][15]

Human Clinical Trial Design (Phase III)

Objective: To confirm the efficacy and safety of the bile acid sequestrant in a large patient population with primary hypercholesterolemia.

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Adult patients with primary hypercholesterolemia who have not reached their LDL-C goal on diet and exercise alone.

-

Intervention: Patients are randomized to receive either the bile acid sequestrant at a specified dose or a matching placebo for a defined treatment period (e.g., 24 weeks).

-

Primary Endpoint: The percent change in LDL-C from baseline to the end of the treatment period.

-

Secondary Endpoints: Changes in other lipid parameters (total cholesterol, HDL-C, triglycerides), safety and tolerability (adverse events, laboratory parameters).

-

Statistical Analysis: Appropriate statistical methods (e.g., ANCOVA) are used to compare the treatment and placebo groups. For instance, a long-term study with Secholex (a bile acid sequestrant) in patients with severe hyperlipoproteinemia showed an average decrease in serum cholesterol of 15% during the first year and 13% during the second year from a mean pretreatment value of 406 mg/100 ml.[16]

Conclusion

Bile acid sequestrants represent a foundational therapeutic class for the management of hypercholesterolemia. While newer agents with different mechanisms of action have been developed, bile acid sequestrants remain a valuable option, particularly in combination therapy and for certain patient populations. The discovery and development process for these drugs, as illustrated by the examples of cholestyramine and colesevelam, has provided a framework for the evaluation of non-systemic, gut-acting therapies. Although specific, in-depth technical data on the development of this compound is not widely available, its classification as a bile acid sequestrant places it within this important therapeutic landscape. Further research and publication of data on this compound would be necessary to fully delineate its specific properties and clinical utility.

References

- 1. Bile acid sequestrants for cholesterol: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 2. Bile Acid Sequestrants: Putting a Unique Mechanism to Work - The Medical Xchange [themedicalxchange.com]

- 3. drugs.com [drugs.com]

- 4. Bile acid sequestrant - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound [medbox.iiab.me]

- 8. Clinical utility of bile acid sequestrants in the treatment of dyslipidemia: a scientific review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antilipemic Agent Bile Acid Sequestrants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Colestipol hydrochloride, a new hypolipidemic drug: a two-year study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Colesevelam hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gov.je [gov.je]

- 13. Update of safety profile of bile acid sequestrants: A real-world pharmacovigilance study of the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influence of cholestyramine on synthesis of cholesterol and bile acids in germfree rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Treatment of hypercholesterolemia with Secholex. A long-term clinical trial and comparison with cholestyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Bile Acid Sequestrants on Gut Microbiota: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction